(2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone
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Overview
Description
(2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9ClN2O3. It is also known by other names such as 2-Amino-2’-chloro-5-nitrobenzophenone and 2-Amino-5-nitro-2’-chlorobenzophenone . This compound is characterized by the presence of amino, chloro, and nitro functional groups attached to a benzophenone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone typically involves the nitration of 2-amino-3-chlorobenzophenone. The nitration process introduces a nitro group at the 5-position of the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Reduction: (2-Amino-3-chloro-5-aminophenyl)(phenyl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The presence of functional groups like amino, chloro, and nitro allows it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrobenzophenone: Similar structure but lacks the chloro group.
2-Amino-5-chlorobenzophenone: Similar structure but lacks the nitro group.
Uniqueness
(2-Amino-3-chloro-5-nitrophenyl)(phenyl)methanone is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzophenone core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
71708-91-3 |
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Molecular Formula |
C13H9ClN2O3 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
(2-amino-3-chloro-5-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-7-9(16(18)19)6-10(12(11)15)13(17)8-4-2-1-3-5-8/h1-7H,15H2 |
InChI Key |
WBCGECKQPXPAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
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